Trichlorodifluoropropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trichlorodifluoropropane (TCDFP) is a chemical compound that belongs to the group of chlorofluorocarbons (CFCs). It is a colorless liquid that has been used as a solvent, refrigerant, and propellant in various industries. TCDFP has been the subject of scientific research due to its potential impact on the environment and human health.

Mécanisme D'action

Trichlorodifluoropropane is a potent greenhouse gas that contributes to the depletion of the ozone layer. It reacts with ozone in the stratosphere, releasing chlorine atoms that catalyze the breakdown of ozone molecules. This process leads to the formation of the ozone hole, which has been a major environmental concern since the 1980s.

Biochemical and Physiological Effects

Trichlorodifluoropropane has been shown to have toxic effects on human health. It can cause skin irritation, respiratory problems, and neurological disorders. Trichlorodifluoropropane exposure has been linked to liver and kidney damage, reproductive and developmental problems, and cancer. The exact mechanism of Trichlorodifluoropropane toxicity is not fully understood, but it is believed to involve the disruption of cellular membranes and the generation of reactive oxygen species.

Avantages Et Limitations Des Expériences En Laboratoire

Trichlorodifluoropropane has been used as a standard reference material in analytical chemistry for the detection and quantification of CFCs in environmental samples. It has also been used as a model compound for studying the fate and transport of CFCs in the environment. However, Trichlorodifluoropropane has limited use in biological and medical research due to its toxic effects on human health.

Orientations Futures

Future research on Trichlorodifluoropropane should focus on developing safer alternatives to CFCs for industrial and commercial applications. This includes the development of new refrigerants, solvents, and propellants that have minimal impact on the environment and human health. Future research should also focus on understanding the mechanisms of Trichlorodifluoropropane toxicity and developing effective strategies for mitigating its harmful effects on human health and the environment.

Conclusion

In conclusion, Trichlorodifluoropropane is a chemical compound that has been the subject of scientific research due to its potential impact on the environment and human health. It is a persistent organic pollutant that can accumulate in the atmosphere, soil, and water. Trichlorodifluoropropane has toxic effects on human health and contributes to the depletion of the ozone layer. Future research should focus on developing safer alternatives to CFCs and understanding the mechanisms of Trichlorodifluoropropane toxicity.

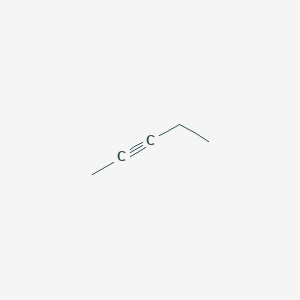

Méthodes De Synthèse

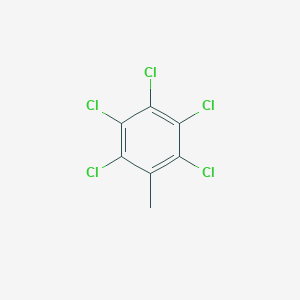

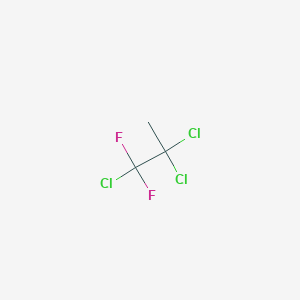

Trichlorodifluoropropane is synthesized by reacting trichloroethylene with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation. The chemical formula of Trichlorodifluoropropane is C2Cl3F2.

Applications De Recherche Scientifique

Trichlorodifluoropropane has been used as a model compound for studying the fate and transport of CFCs in the environment. It has been found to be a persistent organic pollutant that can accumulate in the atmosphere, soil, and water. Trichlorodifluoropropane has also been used as a reference standard in analytical chemistry for the detection and quantification of CFCs in environmental samples.

Propriétés

Numéro CAS |

134237-42-6 |

|---|---|

Nom du produit |

Trichlorodifluoropropane |

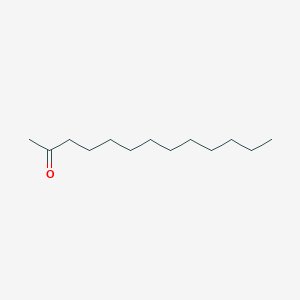

Formule moléculaire |

C3H3Cl3F2 |

Poids moléculaire |

183.41 g/mol |

Nom IUPAC |

1,2,2-trichloro-1,1-difluoropropane |

InChI |

InChI=1S/C3H3Cl3F2/c1-2(4,5)3(6,7)8/h1H3 |

Clé InChI |

QDJDUXFLHIPMOX-UHFFFAOYSA-N |

SMILES |

CC(C(F)(F)Cl)(Cl)Cl |

SMILES canonique |

CC(C(F)(F)Cl)(Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.